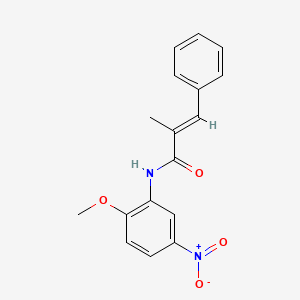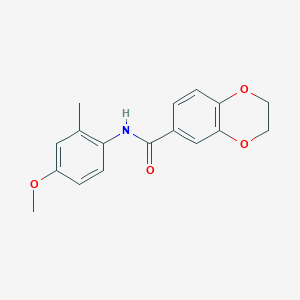
5-phenyl-1-(4-pyridinyl)-2,4-pentadien-1-one
Descripción general
Descripción
5-phenyl-1-(4-pyridinyl)-2,4-pentadien-1-one, also known as chalcone, is a naturally occurring compound found in many plants. It has been studied extensively for its various properties and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 5-phenyl-1-(4-pyridinyl)-2,4-pentadien-1-one varies depending on the application. In cancer, 5-phenyl-1-(4-pyridinyl)-2,4-pentadien-1-one has been shown to induce apoptosis (cell death) in cancer cells by activating various signaling pathways. In inflammation, 5-phenyl-1-(4-pyridinyl)-2,4-pentadien-1-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. In diabetes, 5-phenyl-1-(4-pyridinyl)-2,4-pentadien-1-one has been shown to improve insulin sensitivity and reduce blood glucose levels.
Biochemical and Physiological Effects:
Chalcone has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-phenyl-1-(4-pyridinyl)-2,4-pentadien-1-one is its natural origin, which makes it a potential alternative to synthetic compounds. Another advantage is its versatility, as it can be synthesized through various methods and has various potential applications. One limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for 5-phenyl-1-(4-pyridinyl)-2,4-pentadien-1-one research. Some of these include studying its potential use as a natural dye, developing novel materials using 5-phenyl-1-(4-pyridinyl)-2,4-pentadien-1-one, and exploring its potential therapeutic applications in neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 5-phenyl-1-(4-pyridinyl)-2,4-pentadien-1-one and its potential applications in various diseases.
Aplicaciones Científicas De Investigación
Chalcone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, diabetes, and neurodegenerative disorders. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Chalcone has also been studied for its potential use as a natural dye and in the synthesis of novel materials.
Propiedades
IUPAC Name |
(2E,4E)-5-phenyl-1-pyridin-4-ylpenta-2,4-dien-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-16(15-10-12-17-13-11-15)9-5-4-8-14-6-2-1-3-7-14/h1-13H/b8-4+,9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKAUDXSENSZCT-KBXRYBNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,4E)-5-phenyl-1-pyridin-4-ylpenta-2,4-dien-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B4675781.png)
![3-benzyl-4,7-dimethyl-5-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4675792.png)
![N-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4675799.png)
![5-(4-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4675813.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4675816.png)
![2-{2-[(cyclohexylmethyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4675819.png)
![1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazole](/img/structure/B4675827.png)
![4-methyl-N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4675837.png)

![3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B4675846.png)
![N-(3-{N-[(2-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B4675851.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2,3-dihydro-1H-inden-2-yl)acetamide](/img/structure/B4675865.png)

![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B4675889.png)